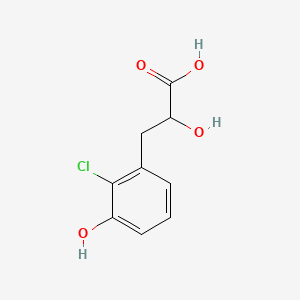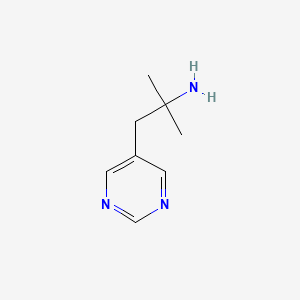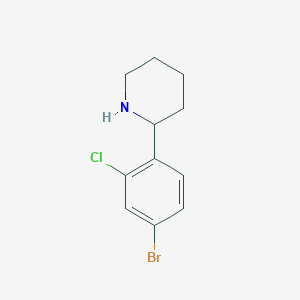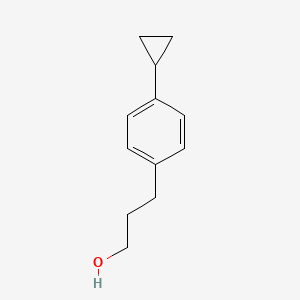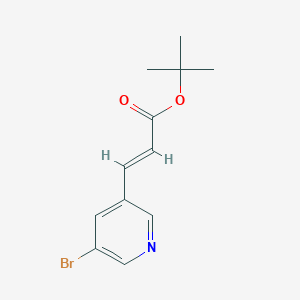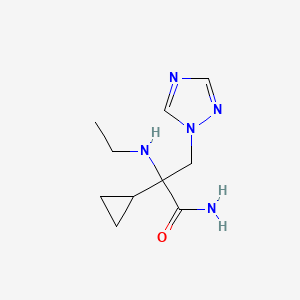
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions.
Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions.
Formation of the Triazole Ring: This can be done through cyclization reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce an alcohol derivative.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)butanamide
Uniqueness
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C10H17N5O/c1-2-13-10(9(11)16,8-3-4-8)5-15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16) |
InChIキー |
NVNYCFMQHSKAHA-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
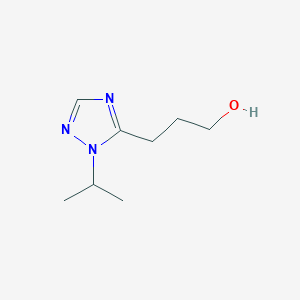

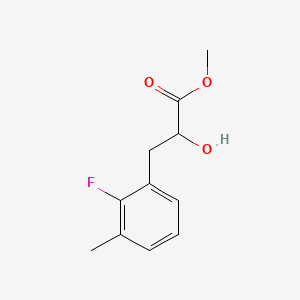
![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
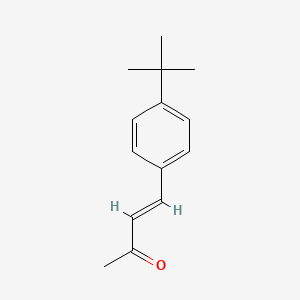
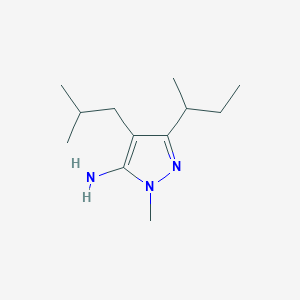
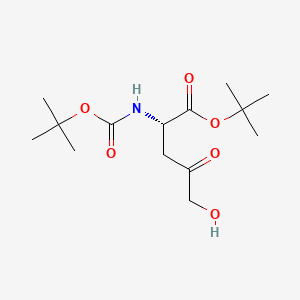
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
